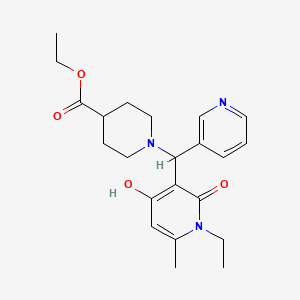

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate (CAS No. 939242-51-0) is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O4 |

| Molecular Weight | 400.479 g/mol |

| IUPAC Name | Ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |

| Purity | ≥95% |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Neuroprotective Effects

- Studies suggest that derivatives of pyridine and dihydropyridine compounds demonstrate neuroprotective properties. They may inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

2. Antitumor Activity

- The compound's structural analogs have shown promise as antitumor agents by inhibiting specific cancer cell lines. For example, piperidine derivatives have been evaluated for their ability to inhibit EZH2, a target in certain cancers, demonstrating significant cytotoxic effects in vitro .

3. Enzyme Inhibition

- Similar compounds have been reported to inhibit glycogen phosphorylase and other kinases, which are crucial in metabolic regulation and cancer progression .

Case Studies and Experimental Data

Several studies have focused on the biological activity of related compounds:

Case Study: Neuroprotective Activity

- A study demonstrated that a pyridine derivative exhibited significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and improved cognitive function.

Table: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Neuroprotection | Pyridine Derivative | Reduced neuroinflammation |

| Antitumor Activity | Piperidine Analog | IC50 values < 10 µM in cancer cells |

| Enzyme Inhibition | Dihydropyridine Derivative | Inhibited glycogen phosphorylase |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of Ethyl 1-(...) is crucial for its potential therapeutic use. Preliminary data suggest:

Absorption and Bioavailability

- The compound shows promising oral bioavailability, which is essential for effective therapeutic administration.

Toxicological Profile

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Recent studies have indicated that this compound may exhibit neuroprotective effects. Specifically, it has been shown to mitigate neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease, where neuroinflammation plays a critical role.

A study demonstrated that treatment with the compound resulted in a significant reduction in neuronal cell death under oxidative stress conditions. The results indicated a dose-dependent effect on apoptosis markers, suggesting its potential as a neuroprotective agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.

In experimental models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting that it may act through the inhibition of NF-kB signaling pathways, which are critical mediators of inflammation.

Biochemical Pathways

Compounds similar to ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate have been found to exhibit a wide range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

- Antimicrobial

- Antidiabetic

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds. Modifications at specific positions on the pyridine and piperidine rings can significantly affect biological activity.

| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Structure | <10 | 69 ± 14 |

| 51 | Structure | <10 | 127 ± 29 |

| 52 | Structure | <10 | 126 ± 22 |

This table illustrates how certain modifications enhance inhibitory potency against specific enzymes involved in cellular proliferation and differentiation.

Case Studies

- Neuroprotection Study : A peer-reviewed study published in Journal of Neurochemistry demonstrated that the compound effectively reduced oxidative stress-induced neuronal cell death in vitro. The findings suggest potential therapeutic applications in neurodegenerative disorders.

- Anti-inflammatory Mechanism Evaluation : Research published in Molecular Pharmacology highlighted the compound's ability to downregulate inflammatory cytokines in an experimental model of inflammation, indicating its potential use in treating inflammatory diseases.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications.

| Conditions | Reagents | Outcome |

|---|---|---|

| Acidic hydrolysis | H₂SO₄/HCl (aqueous), reflux | Conversion to carboxylic acid via protonation and nucleophilic attack |

| Basic hydrolysis (saponification) | NaOH/EtOH, Δ | Formation of carboxylate salt, acidifiable to free acid |

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen can participate in alkylation or acylation reactions due to its lone pair of electrons.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | R-X (alkyl halides), base | N-alkylated piperidine derivatives |

| Acylation | Acid chlorides/anhydrides | N-acylated products with enhanced lipophilicity |

Oxidation of Dihydropyridinone Moiety

The 1,2-dihydropyridin-2-one ring is susceptible to oxidation, forming fully aromatic pyridinone systems.

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ or CrO₃ | Acidic aqueous solution | Conversion to pyridin-2-one derivative |

| O₂ (catalytic metal) | High-pressure reactor | Partial dehydrogenation observed in analogs |

Hydroxyl Group Reactivity

The 4-hydroxy group on the dihydropyridinone ring can undergo:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions to form methyl ethers.

-

Esterification : Acetylation with acetic anhydride/pyridine to produce acetyl-protected derivatives.

Cycloaddition and Pyridine Functionalization

The pyridine rings (both 3-pyridinyl and dihydropyridinone) may participate in:

-

Electrophilic substitution : Nitration or sulfonation at electron-deficient positions.

-

Coordination chemistry : Formation of metal complexes via nitrogen lone pairs, as seen in related pyridine derivatives .

Decarboxylation Under Thermal Stress

Heating the compound above 200°C induces decarboxylation of the ester group, producing CO₂ and a tertiary amine derivative. This is analogous to thermal decomposition patterns in ethyl piperidine carboxylates .

Photochemical Reactions

UV irradiation in the presence of sensitizers (e.g., benzophenone) may lead to:

-

Ring-opening of dihydropyridinone : Observed in structurally similar compounds.

-

Radical-mediated cross-coupling : With alkenes or alkynes.

Mechanistic Insights and Catalytic Considerations

Propiedades

IUPAC Name |

ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-4-25-15(3)13-18(26)19(21(25)27)20(17-7-6-10-23-14-17)24-11-8-16(9-12-24)22(28)29-5-2/h6-7,10,13-14,16,20,26H,4-5,8-9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVXWZXBYNPSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.